molecular formula C15H12N4O2S B2847519 Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396845-17-2

Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2847519
CAS No.: 1396845-17-2
M. Wt: 312.35
InChI Key: LJPVHTCAPLDKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.35. The purity is usually 95%.
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Properties

IUPAC Name

pyridin-2-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-15(12-3-1-2-5-16-12)19-7-11(8-19)14-17-13(18-21-14)10-4-6-22-9-10/h1-6,9,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPVHTCAPLDKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Structural Overview

The compound features a complex structure comprising:

  • Pyridine ring : Known for its role in various biological activities.
  • Azetidine moiety : Contributes to the compound's interaction with biological targets.
  • Oxadiazole ring : Associated with antimicrobial and anticancer properties.
  • Thiophene group : Enhances the biological activity through electron-donating properties.

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:

  • Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound MIC (µg/mL) Target Organism
Oxadiazole derivative1.56Staphylococcus aureus
Oxadiazole derivative4–8Mycobacterium tuberculosis

These findings suggest that the oxadiazole component significantly contributes to the antimicrobial efficacy of the compound.

2. Anticancer Activity

The anticancer potential of pyridine and oxadiazole derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference Drug
A549 (Lung cancer)10Doxorubicin
MCF7 (Breast cancer)15Paclitaxel

The mechanism of action for these compounds often involves inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair .

3. Other Therapeutic Activities

Beyond antimicrobial and anticancer effects, derivatives of this compound have been investigated for additional therapeutic properties:

  • Anti-inflammatory : Certain pyridine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the therapeutic potential of pyridine and oxadiazole derivatives:

  • Antimicrobial Efficacy Study :
    • A study evaluated a series of oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with MIC values ranging from 4 to 8 µM .
  • Cytotoxicity Evaluation :
    • Research conducted on various human cancer cell lines demonstrated that specific derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as novel anticancer agents .

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